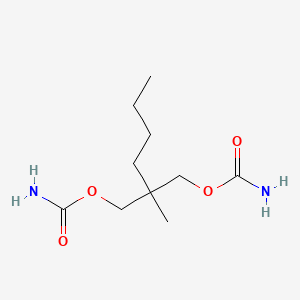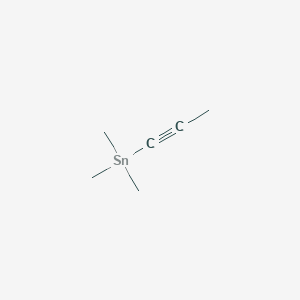![molecular formula C12H5FO3 B14743911 8-Fluoronaphtho[1,2-c]furan-1,3-dione CAS No. 1494-08-2](/img/structure/B14743911.png)
8-Fluoronaphtho[1,2-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoronaphtho[1,2-c]furan-1,3-dione is a chemical compound with the molecular formula C12H5FO3 It is a derivative of naphtho[1,2-c]furan-1,3-dione, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoronaphtho[1,2-c]furan-1,3-dione typically involves the fluorination of naphtho[1,2-c]furan-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA). The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 8-Fluoronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atom enhances its binding affinity to the DNA, making it a potent agent in anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-c]furan-1,3-dione: The parent compound without the fluorine substitution.
8-Chloronaphtho[1,2-c]furan-1,3-dione: A similar compound with a chlorine atom instead of fluorine.
8-Bromonaphtho[1,2-c]furan-1,3-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
8-Fluoronaphtho[1,2-c]furan-1,3-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.
Eigenschaften
CAS-Nummer |
1494-08-2 |
|---|---|
Molekularformel |
C12H5FO3 |
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
8-fluorobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H5FO3/c13-7-3-1-6-2-4-8-10(9(6)5-7)12(15)16-11(8)14/h1-5H |
InChI-Schlüssel |
RBPOSWUZKJSBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)OC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







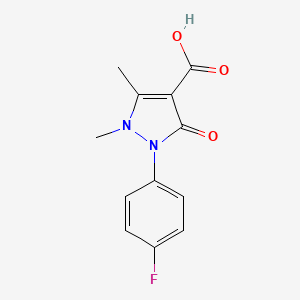
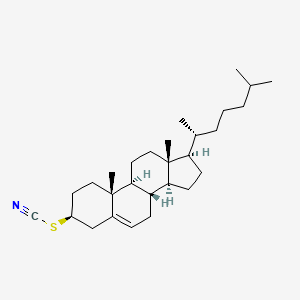
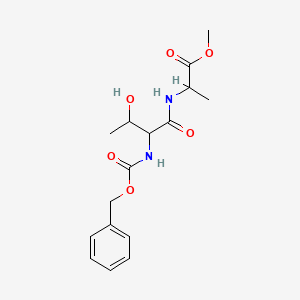
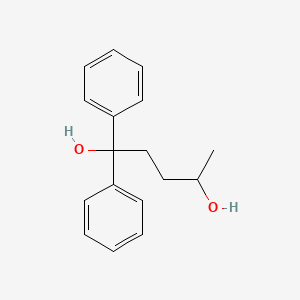
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)

